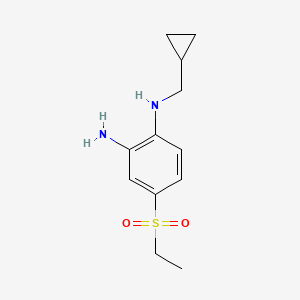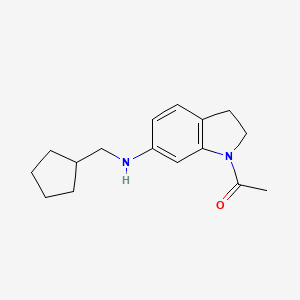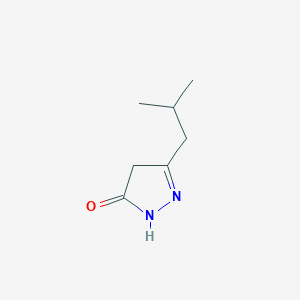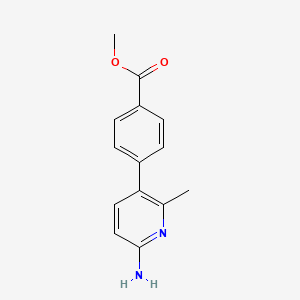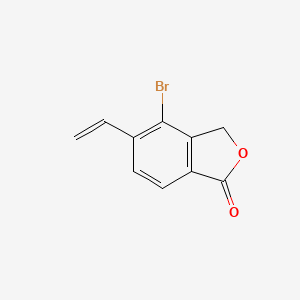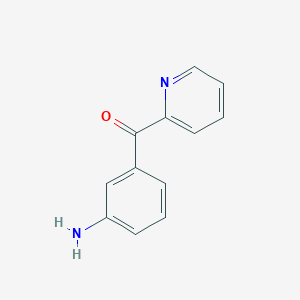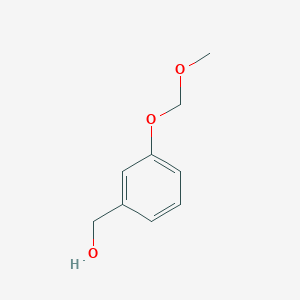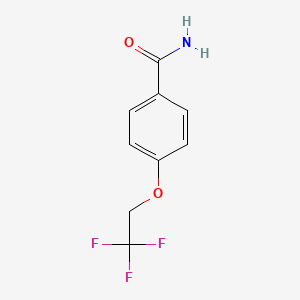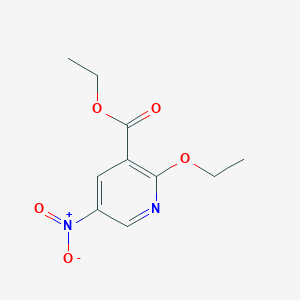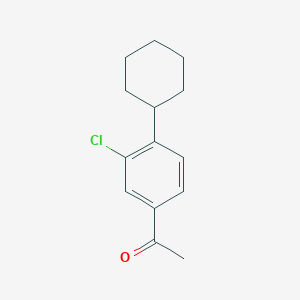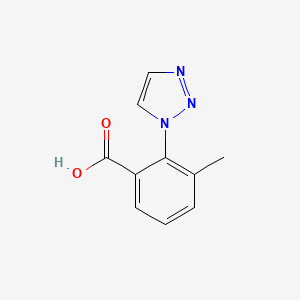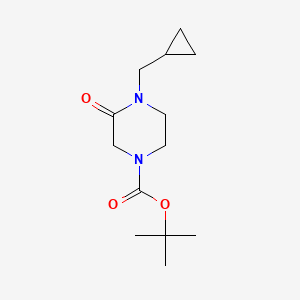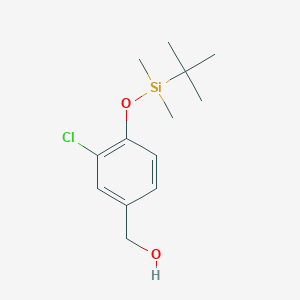
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is an organic compound with the molecular formula C13H21ClO2Si. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to a benzyl alcohol moiety, with a chlorine atom positioned at the third carbon of the benzene ring. This compound is often used as an intermediate in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldimethylsilyloxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol typically involves the protection of the hydroxyl group of 3-chlorobenzyl alcohol using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole, and a solvent like dimethylformamide. The general reaction scheme is as follows:
Starting Material: 3-chlorobenzyl alcohol
Reagent: tert-butyldimethylsilyl chloride
Base: Imidazole
Solvent: Dimethylformamide
Reaction Conditions: Room temperature, typically 24-48 hours
The reaction proceeds via the formation of a silyl ether, where the hydroxyl group of the benzyl alcohol is protected by the tert-butyldimethylsilyloxy group.
Industrial Production Methods
Industrial production of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Major Products Formed
Oxidation: 4-tert-butyldimethylsilyloxy-3-chlorobenzaldehyde or 4-tert-butyldimethylsilyloxy-3-chlorobenzoic acid.
Reduction: 4-tert-butyldimethylsilyloxy-3-chlorotoluene.
Substitution: 4-tert-butyldimethylsilyloxy-3-aminobenzyl alcohol or 4-tert-butyldimethylsilyloxy-3-thiobenzyl alcohol.
科学研究应用
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-tert-butyldimethylsilyloxy-3-chlorobenzyl alcohol primarily involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance and stability to the hydroxyl group, preventing unwanted reactions during synthetic processes. The protection is typically removed under acidic conditions or by using fluoride ions, which cleave the silyl ether bond, regenerating the free hydroxyl group.
相似化合物的比较
Similar Compounds
- 4-tert-butyldimethylsilyloxybenzyl alcohol
- 4-tert-butyldimethylsilyloxy-3-fluorobenzyl alcohol
- 4-tert-butyldimethylsilyloxy-3-bromobenzyl alcohol
Uniqueness
(4-((tert-Butyldimethylsilyl)oxy)-3-chlorophenyl)methanol is unique due to the presence of the chlorine atom at the third position of the benzene ring. This chlorine atom can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the tert-butyldimethylsilyloxy group offers enhanced stability compared to other silyl protecting groups, making it a preferred choice in many synthetic applications.
属性
CAS 编号 |
137421-16-0 |
|---|---|
分子式 |
C13H21ClO2Si |
分子量 |
272.84 g/mol |
IUPAC 名称 |
[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]methanol |
InChI |
InChI=1S/C13H21ClO2Si/c1-13(2,3)17(4,5)16-12-7-6-10(9-15)8-11(12)14/h6-8,15H,9H2,1-5H3 |
InChI 键 |
ZWVLXFPAJZESAI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
